1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
A compound’s description typically includes its molecular formula, structure, and the types of atoms it contains. For example, a similar compound, “1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline”, has a molecular formula of C26H22N4O3 .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. For instance, a series of 1,3,4-Thiadiazole derivatives were synthesized by cyclization of a group of various benzaldehyde with thiosemicarbazide in the presence of various reagents like FeCl3, HCHO by losing a molecule of water .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. For example, the structure of the title quinoline carboxamide derivative, C26H25N3O, is described. The quinoline moiety is not planar as a result of a slight puckering of the pyridine ring .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. For example, the activity of a compound can correlate with the C-ring substituents’ electronic effects, with the two electron-donating methyl groups of a compound striking the best balance for antiproliferative activity .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity. For example, a similar compound, “1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline”, has physical and chemical properties listed in databases .Scientific Research Applications
Photophysical Properties and Molecular Logic Switches
Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline exhibit significant solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. These compounds have been studied for their potential as molecular logic switches due to their pH-dependent fluorescence properties. Depending on the output channel chosen, the fluorescence can represent a multilevel logic gate or a binary on-off response. This suggests potential applications in molecular electronics and sensors (Uchacz et al., 2016).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, related to pyrazoloquinoline derivatives, have demonstrated potent cytotoxic activities against various cancer cell lines. This suggests their potential as therapeutic agents in cancer treatment (Deady et al., 2003).
Electroluminescent Properties
Derivatives of 1H-pyrazolo[3,4-b]quinoline, particularly those substituted at the 4-position with N,N-diarylphenyl groups, have been synthesized and explored for their spectral properties, including absorption, photoluminescence, and electroluminescence. These studies aim to tune emission properties for potential use in organic light-emitting diodes (OLEDs), indicating applications in optoelectronics and display technologies (Danel et al., 2009).
Anticancer Activity
Iridium(III) complexes based on a pyrazole-appended quinoline-based BODIPY ligand have shown strong binding to DNA and bovine serum albumin, with cytotoxicity against human cervical cancer cell lines comparable to cisplatin. This highlights their potential in cancer therapy and as theranostic agents for cellular imaging (Paitandi et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-14-8-9-18(10-15(14)2)29-24-19-11-17(25)12-21(26)23(19)27-13-20(24)22(28-29)16-6-4-3-5-7-16/h3-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDPOGYYCVQNDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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